![molecular formula C16H21O2Si B14496388 (Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl CAS No. 63451-94-5](/img/structure/B14496388.png)
(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl is a chemical compound with the molecular formula C16H21O2Si It is characterized by the presence of a naphthalene ring attached to a silicon atom through two propan-2-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl typically involves the reaction of naphthalene derivatives with silicon-containing reagents. One common method is the reaction of naphthalene-1-ol with chlorosilanes in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction proceeds through the formation of a silyl ether intermediate, which is then purified by distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,4-dione derivatives.
Reduction: Reduction reactions can yield naphthalene-1-ol derivatives.
Substitution: The silyl ether groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives, such as naphthalene-1,4-dione, naphthalene-1-ol, and halogenated naphthalenes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl is used as a precursor for the synthesis of more complex organic molecules
Biology
The compound has potential applications in biological research, particularly in the study of silicon-based biochemistry. It can be used to investigate the interactions between silicon-containing molecules and biological systems, providing insights into the role of silicon in biological processes.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Silicon-containing compounds have been studied for their ability to enhance the bioavailability and stability of pharmaceutical agents, making this compound a candidate for drug development.
Industry
In the industrial sector, the compound is used in the production of advanced materials, such as silicon-based polymers and coatings. Its ability to form stable silyl ether linkages makes it valuable in the development of high-performance materials with enhanced durability and resistance to environmental factors.
Mécanisme D'action
The mechanism of action of (Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl involves its interaction with molecular targets through the formation of silyl ether bonds. These bonds can influence the reactivity and stability of the compound, allowing it to participate in various chemical and biological processes. The naphthalene ring provides a hydrophobic environment, which can facilitate interactions with hydrophobic regions of biological molecules, such as proteins and lipids.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(naphthalen-1-yloxy)propan-2-ol: This compound shares a similar naphthalene-based structure but differs in the presence of hydroxyl groups instead of silyl ether groups.
Propranolol: A beta-adrenergic blocker with a naphthalene ring, used as an antihypertensive and antianginal agent.
Naphthalene-1-ol: A simpler naphthalene derivative with a single hydroxyl group.
Uniqueness
(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl is unique due to its combination of a naphthalene ring and silyl ether groups. This structural feature imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
63451-94-5 |
|---|---|
Formule moléculaire |
C16H21O2Si |
Poids moléculaire |
273.42 g/mol |
InChI |
InChI=1S/C16H21O2Si/c1-12(2)17-19(18-13(3)4)16-11-7-9-14-8-5-6-10-15(14)16/h5-13H,1-4H3 |
Clé InChI |
AAQUUXIMPOUYOB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O[Si](C1=CC=CC2=CC=CC=C21)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14496306.png)
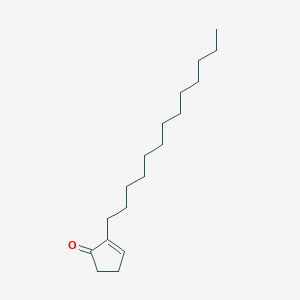

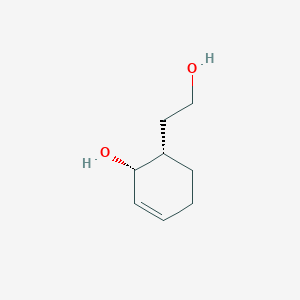
![Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate](/img/structure/B14496347.png)
![4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14496348.png)
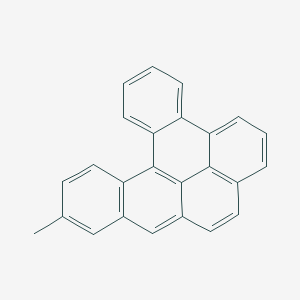

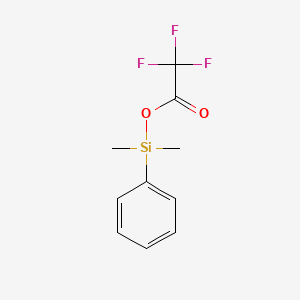
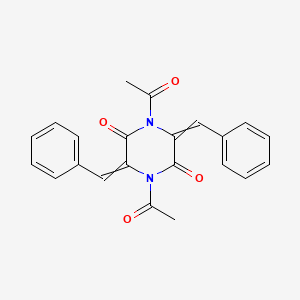
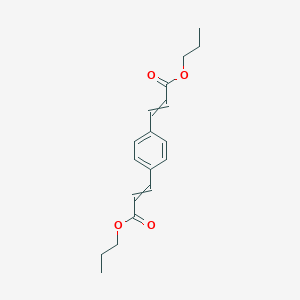
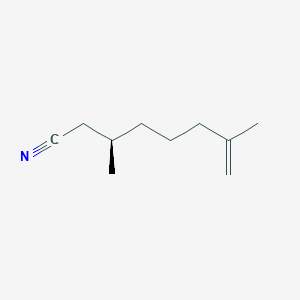
![Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate](/img/structure/B14496385.png)

